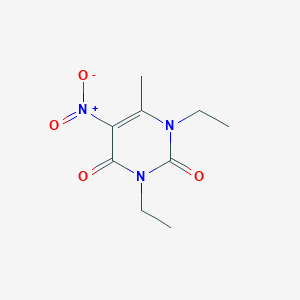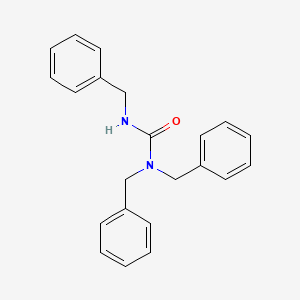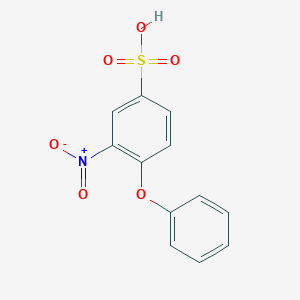![molecular formula C18H16Cl3N3O3S B11957745 2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)
2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the Benzoyl Amide: This step involves the reaction of 4-methylbenzoic acid with a suitable amine to form the benzoyl amide.
Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction.
Thiourea Formation: The thiourea moiety is formed by reacting the intermediate with thiourea under appropriate conditions.
Final Coupling: The final step involves coupling the thiourea intermediate with a benzoic acid derivative.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the trichloroethyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it useful in biochemical studies.
Medicine: Potential therapeutic applications could be explored, such as its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to a biological effect. The pathways involved may include inhibition or activation of certain biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other benzoic acid derivatives or thiourea-containing compounds. Examples include:
- 2-(3-(2,2,2-Trichloro-1-(4-methylbenzoylamino)-ethyl)-thiourea)
- 4-Methylbenzoylthiourea derivatives
Uniqueness
The uniqueness of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16Cl3N3O3S |
|---|---|
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O3S/c1-10-6-8-11(9-7-10)14(25)23-16(18(19,20)21)24-17(28)22-13-5-3-2-4-12(13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28) |
InChI-Schlüssel |
KGCIMRNBIBUBEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)






![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)





